molecular formula C7H9N5 B13117436 4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile

4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile

Cat. No.: B13117436
M. Wt: 163.18 g/mol
InChI Key: AMKHZBSZPDOHMG-UHFFFAOYSA-N
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Description

4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrimidine derivatives are known for their wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile typically involves a multi-step process. One common method is the three-component reaction of aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate under thermal aqueous conditions . Bismuth(III) nitrate pentahydrate is often used as a mild and highly efficient catalyst for this reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the aforementioned synthetic route. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino and ethylamino groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile stands out due to its dual inhibitory activity against EGFR and COX-2, making it a promising candidate for anticancer therapy . Its ability to induce apoptosis and cell cycle arrest further enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

4-amino-6-(ethylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C7H9N5/c1-2-10-7-5(3-8)6(9)11-4-12-7/h4H,2H2,1H3,(H3,9,10,11,12)

InChI Key

AMKHZBSZPDOHMG-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=NC(=C1C#N)N

Origin of Product

United States

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